5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Methylation: Addition of methyl groups to the appropriate positions on the benzofuran and phenyl rings.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: Halogen substitution reactions may occur at the bromine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it could be studied for its potential interactions with enzymes or receptors.
Medicine
In medicine, compounds like this are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. It might interact with molecular pathways by binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- 5-bromo-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
Uniqueness
The presence of both the 4-methylphenyl and thiophen-2-ylmethyl groups in the compound’s structure may confer unique biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H18BrNO2S |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18BrNO2S/c1-14-5-8-17(9-6-14)24(13-18-4-3-11-27-18)22(25)21-15(2)19-12-16(23)7-10-20(19)26-21/h3-12H,13H2,1-2H3 |
InChI Key |
LITGWLOUUJTVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
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